REACTION_CXSMILES
|
[CH:1]1([C:4](O)=O)C[CH2:2]1.[Br:7][C:8]1[CH:13]=[C:12]([NH2:14])[C:11]([NH:15][CH3:16])=[C:10]([CH3:17])[CH:9]=1.[C:18]([O-])(O)=O.[Na+]>O=P(Cl)(Cl)Cl>[Br:7][C:8]1[CH:9]=[C:10]([CH3:17])[C:11]2[N:15]=[C:16]([CH:4]3[CH2:1][CH2:2]3)[N:14]([CH3:18])[C:12]=2[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
356 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)N)NC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/EtOAc)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(N(C(=N2)C2CC2)C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |